8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tertiary amine featuring a benzenesulfonyl group at the 8-position of the azabicyclo[3.2.1]oct-2-ene scaffold. This compound belongs to a class of tropane derivatives, which are structurally characterized by a bicyclo[3.2.1]octane framework. The benzenesulfonyl substituent introduces electron-withdrawing properties, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,13-7-2-1-3-8-13)14-11-5-4-6-12(14)10-9-11/h1-5,7-8,11-12H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHMKAAHDZUTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One common method includes the reaction of norbornene with benzenesulfonyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the azabicyclo[3.2.1]oct-2-ene core is a critical site for functionalization. Key analogs and their properties include:

Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Benzenesulfonyl and toluenesulfonyl groups (electron-withdrawing) enhance stability and alter receptor binding compared to methyl or benzyl groups (electron-donating) .
- Biological Activity : Benzyl and pyrazole sulfonamide derivatives show targeted kinase inhibition, suggesting that bulky substituents at the 8-position favor interactions with hydrophobic enzyme pockets .
Modifications at the 3-Position
Functionalization at the 3-position further diversifies the pharmacological profile:
Key Observations :
- Aryl vs. Aliphatic Groups : Aryl substituents (e.g., naphthalenyl, fluorophenyl) improve binding to aromatic receptor residues, while aliphatic chains (e.g., ethylidenyl) enhance solubility .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | 291.35 | 2.5 | 0.1 (DMSO) |
| 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene | 137.21 | 1.8 | 5.0 (Water) |
| SD-1008 (8-Benzyl-4-oxo derivative) | 399.41 | 3.2 | 0.05 (PBS) |
Biological Activity
8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound that belongs to the class of bicyclic amines, specifically featuring the azabicyclo[3.2.1]octane structure, which is reminiscent of tropane alkaloids. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The structure is characterized by a bicyclic system with a nitrogen atom incorporated into the ring, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₂S |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1705099-98-4 |
The mechanism of action for compounds like this compound often involves interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The azabicyclo structure allows for modulation of these receptors, potentially leading to various pharmacological effects such as analgesia, anti-inflammatory responses, and neuroprotective actions.
Target Interaction
Research indicates that the compound may act as an antagonist or modulator at nAChRs, which are implicated in numerous physiological processes including muscle contraction and neurotransmission.
Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties. The presence of the benzenesulfonyl group enhances the lipophilicity and membrane permeability of the molecule, allowing it to exert its effects against bacterial strains.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit cell proliferation through apoptosis induction.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated derivatives of azabicyclo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonyl group significantly increased antimicrobial activity, suggesting a similar trend for this compound.
- Anticancer Activity Assessment : In a study focusing on tropane derivatives, compounds structurally related to this compound were tested against human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that these compounds inhibited cell growth and induced apoptosis at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

